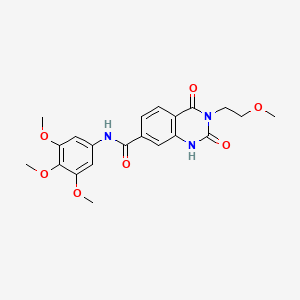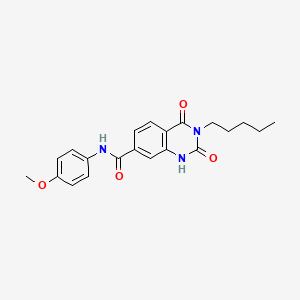![molecular formula C13H13N3O2 B6526205 2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941992-06-9](/img/structure/B6526205.png)
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (2-MPDHPA) is a synthetic compound that has been used in a variety of scientific applications. It has a wide range of biological activities and is of interest due to its potential use in drug discovery and development. The compound has been studied for its ability to modulate a variety of different biochemical pathways.
科学的研究の応用
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. It has also been used as a model compound for studying the metabolism of drugs by the liver. Furthermore, it has been used as a tool to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
作用機序
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is thought to act by inhibiting the enzyme cytochrome P450, which is involved in the metabolism of drugs. By inhibiting this enzyme, the drug is able to remain in the body for a longer period of time, leading to increased bioavailability and efficacy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. In vivo, it has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the levels of cholesterol in the blood.
実験室実験の利点と制限
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is a relatively inexpensive compound, making it ideal for use in research. However, it has several limitations as well. The compound is relatively insoluble in water and is not very soluble in organic solvents. Additionally, it has a low melting point, making it difficult to work with.
将来の方向性
There are a variety of potential future directions for the use of 2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide. It could be used in drug discovery and development, as it has been shown to have a variety of biochemical and physiological effects. Additionally, it could be used as a tool to study the metabolism of drugs by the liver, as well as to study the inhibition of the enzyme acetylcholinesterase. Furthermore, it could be used in the development of novel drugs for the treatment of various diseases, such as Alzheimer’s disease, cancer, and diabetes. Finally, it could be used in the development of novel therapeutic agents for the treatment of pain and inflammation.
合成法
2-[3-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is synthesized by the addition of 2-methylphenyl-6-oxo-1,6-dihydropyridazin-1-yl acetamide to a solution of aniline and acetic anhydride in the presence of a catalyst. The reaction is carried out at room temperature and yields a yellowish-white solid. The product is then purified by recrystallization and its structure is confirmed by 1H-NMR and mass spectrometry.
特性
IUPAC Name |
2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-4-2-3-5-10(9)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPLFGRXGXATHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-3-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526133.png)
![ethyl 6-benzyl-2-acetamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526141.png)
![N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526156.png)
![ethyl 6-ethyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526162.png)
![N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526163.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride](/img/structure/B6526164.png)



![ethyl 6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6526184.png)

![7-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6526195.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B6526200.png)
